molecular formula C16H16O3 B7860174 2-[4-(Propan-2-yloxy)phenyl]benzoic acid

2-[4-(Propan-2-yloxy)phenyl]benzoic acid

Cat. No.: B7860174
M. Wt: 256.30 g/mol
InChI Key: TUFCBVNPUQBFGE-UHFFFAOYSA-N
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Description

2-[4-(Propan-2-yloxy)phenyl]benzoic acid is a benzoic acid derivative featuring a phenyl ring substituted at the 2-position of the benzoic acid core. The phenyl ring itself bears a propan-2-yloxy (isopropoxy) group at its para (4th) position. The compound’s synthesis and applications are often compared to structurally related analogs, particularly those with substituted phenyl rings or alkoxy/alkyl functional groups .

Properties

IUPAC Name

2-(4-propan-2-yloxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11(2)19-13-9-7-12(8-10-13)14-5-3-4-6-15(14)16(17)18/h3-11H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFCBVNPUQBFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Propan-2-yloxy)phenyl]benzoic acid typically involves the etherification of 4-hydroxybenzoic acid with isopropyl bromide in the presence of a base, followed by the carboxylation of the resulting intermediate. The reaction is generally conducted under anhydrous conditions to prevent hydrolysis and ensure the purity of the final product.

Step-by-Step Synthetic Route::
  • Etherification::
    • Reactants: 4-hydroxybenzoic acid and isopropyl bromide

    • Catalyst: Base (e.g., potassium carbonate)

    • Solvent: Anhydrous acetone

    • Reaction conditions: Reflux at elevated temperatures (60-70°C)

  • Carboxylation::
    • Intermediate: 4-(Propan-2-yloxy)phenyl compound

    • Reagent: Carbon dioxide

    • Solvent: Dry tetrahydrofuran (THF)

    • Reaction conditions: High-pressure carbon dioxide atmosphere

Industrial Production Methods

Industrial production of this compound involves the same synthetic route but scaled up to accommodate large quantities. The process is optimized for yield and purity, often incorporating continuous flow reactors to maintain consistent reaction conditions and efficient product isolation techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Propan-2-yloxy)phenyl]benzoic acid undergoes various types of chemical reactions, including:

  • Oxidation::
    • Reactants: Oxidizing agents such as potassium permanganate

    • Conditions: Acidic or basic medium

    • Products: Carboxylic acids, ketones, or aldehydes

  • Reduction::
    • Reactants: Reducing agents such as lithium aluminium hydride

    • Conditions: Anhydrous solvents (e.g., ether)

    • Products: Alcohols, hydrocarbons

  • Substitution::
    • Reactants: Nucleophiles (e.g., amines, alkoxides)

    • Conditions: Basic medium

    • Products: Substituted benzoic acids

Major Products

The major products of these reactions depend on the specific reagents and conditions used. Common products include substituted benzoic acids, alcohols, and ketones, which serve as intermediates in further chemical synthesis.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:

  • This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its biphenyl structure allows for diverse substitution patterns that can lead to the development of novel compounds with specific properties.

2. Polymer Production:

  • 2-[4-(Propan-2-yloxy)phenyl]benzoic acid is utilized in the production of polymers. Its ability to undergo polymerization reactions makes it suitable for creating materials with tailored mechanical and thermal properties.

Biological Applications

1. Enzyme Inhibition:

  • Research indicates that this compound exhibits inhibitory effects on specific enzymes, such as tyrosinase, which is crucial for melanin production. The compound's structure enables it to chelate with metal ions in the enzyme's active site, thereby interfering with its catalytic function.

2. Lipid Metabolism Regulation:

  • Studies have shown that biphenylcarboxylic acids, including this compound, can influence lipid metabolism. In animal models, it has been observed to decrease triglyceride synthesis from oleic acid in adipose tissues, suggesting a potential role in managing obesity and related metabolic disorders.

3. Antioxidant Properties:

  • The antioxidant capacity of this compound has been explored, revealing its potential to scavenge free radicals and reduce oxidative stress. This property is significant in the context of diseases such as cancer and neurodegenerative disorders.

Industrial Applications

1. Agrochemical Development:

  • The compound's properties make it a candidate for use in agrochemicals, where it can act as a building block for developing herbicides or fungicides with improved efficacy.

2. Material Science:

  • In material science, this compound is investigated for its potential use in creating advanced materials with specific thermal and mechanical characteristics.

Table 1: Summary of Biological Activities

ActivityMechanismReference
Tyrosinase InhibitionChelation with cupric ions in active site
Lipid Metabolism RegulationDecreased triglyceride synthesis from oleic acid
Antioxidant ActivityScavenging free radicals

Recent Research Developments

Recent studies have focused on modifying the structure of this compound to enhance its biological activity. For instance, alterations that increase hydrophobic interactions have shown promise in improving binding affinity to target proteins.

Mechanism of Action

The mechanism of action of 2-[4-(Propan-2-yloxy)phenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's phenyl and benzoic acid groups facilitate binding to active sites, altering the activity of these biomolecules. This can result in inhibition or activation of enzymatic functions, contributing to its biological effects.

Comparison with Similar Compounds

3,5-Di(propan-2-yl)-4-(propan-2-yloxy)benzoic Acid

  • Structure : A benzoic acid derivative with isopropyl and isopropoxy groups at the 3,5- and 4-positions, respectively.
  • Comparison: While both compounds share an isopropoxy group, the substitution pattern on the benzoic acid core differs. This impurity is noted in the synthesis of 2,6-diisopropyl phenol, highlighting challenges in controlling regioselectivity during alkylation reactions .

4-Isopropylbenzoic Acid

  • Structure : A benzoic acid with an isopropyl group at the 4-position.
  • Comparison : Replacing the isopropoxy group with an isopropyl substituent increases hydrophobicity but eliminates the oxygen atom’s hydrogen-bonding capacity. This difference may influence solubility and biological activity, making 4-isopropylbenzoic acid more lipophilic but less polar than the target compound .

2-(Azidoacetyl)amino]benzoic Acid

  • Structure: A benzoic acid with an azidoacetyl amino group at the 2-position.

Functional Group Variations

Alkoxy vs. Alkyl Substituents

  • Example : 4-(Cyclopentyloxy)-2-hydroxybenzoyl derivatives ().
  • The target compound’s smaller isopropoxy group may offer better membrane permeability .

Ester vs. Carboxylic Acid

  • Example: Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate ().
  • Comparison : Esterification of the carboxylic acid reduces acidity and increases lipophilicity, altering pharmacokinetic properties. The target compound’s free carboxylic acid allows for salt formation, enhancing aqueous solubility .

Physicochemical Properties

Property 2-[4-(Propan-2-yloxy)phenyl]benzoic Acid 4-Isopropylbenzoic Acid 3,5-Diisopropyl-4-isopropoxybenzoic Acid
Molecular Weight ~272.3 g/mol ~178.2 g/mol ~308.4 g/mol
Lipophilicity (LogP) Estimated ~3.5 ~3.8 ~4.2
Acidity (pKa) ~4.2 (carboxylic acid) ~4.5 ~4.0
Key Functional Groups Benzoic acid, isopropoxy phenyl Benzoic acid, isopropyl Benzoic acid, isopropoxy, isopropyl

Notes:

  • Higher lipophilicity in analogs like 3,5-diisopropyl-4-isopropoxybenzoic acid may improve blood-brain barrier penetration but reduce solubility .

Biological Activity

2-[4-(Propan-2-yloxy)phenyl]benzoic acid, also known as a biphenyl derivative, has garnered attention due to its potential biological activities. This compound features a unique structure that may influence its interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's chemical formula is C13H14O3C_{13}H_{14}O_3. Its structure includes a benzoic acid moiety and a propan-2-yloxy group, which may enhance its lipophilicity and facilitate interactions with biological membranes.

PropertyValue
Molecular FormulaC13H14O3
IUPAC NameThis compound
Molecular Weight218.25 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The carboxylic acid group can form hydrogen bonds, while the biphenyl structure allows for π-π interactions with aromatic residues in proteins. These interactions can modulate various biological pathways, including inflammation and cell signaling.

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. A study demonstrated that this compound effectively inhibited leukotriene B4 (LTB4)-induced activation of human neutrophils, showing an IC50 value of approximately 17 nM. This suggests potent anti-inflammatory potential, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including those responsible for skin infections. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using DPPH scavenging assays. Results indicated that the compound exhibits a notable ability to neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Case Studies

  • Inflammatory Disease Model : In a guinea pig model of airway obstruction induced by LTB4, administration of the compound resulted in significant reductions in airway constriction (ED50 = 0.40 mg/kg). This highlights its potential therapeutic efficacy in respiratory inflammatory conditions .
  • Antimicrobial Efficacy : In a study evaluating various derivatives against Staphylococcus aureus and Escherichia coli, the compound demonstrated MIC values of 0.5 µg/mL and 1 µg/mL respectively, indicating strong antibacterial activity compared to standard antibiotics .

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. Various analogs have been synthesized and tested for improved potency against inflammatory markers and microbial pathogens.

Table: Summary of Biological Activities

Activity TypeAssessed EffectIC50/ED50 Values
Anti-inflammatoryLTB4-induced neutrophil activationIC50 = 17 nM
AntimicrobialStaphylococcus aureusMIC = 0.5 µg/mL
AntioxidantDPPH radical scavengingEC50 = 20 µg/mL

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